molecular formula C15H22ClNO B1373329 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1261079-67-7

3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B1373329
CAS RN: 1261079-67-7
M. Wt: 267.79 g/mol
InChI Key: QCYCTVCNBHHPKW-UHFFFAOYSA-N
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Description

3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1261079-67-7 . It has a molecular weight of 267.8 . The IUPAC name for this compound is 3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride .


Synthesis Analysis

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported in the literature . For example, radioligand [18F]8 was prepared via nucleophilic 18F-substitution of the corresponding tosylate precursor .


Molecular Structure Analysis

The InChI code for 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is 1S/C15H21NO.ClH/c1-2-4-13(5-3-1)10-14-11-15(17-12-14)6-8-16-9-7-15;/h1-5,14,16H,6-12H2;1H . The InChI key is QCYCTVCNBHHPKW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a melting point of 159 - 161°C . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Crystal Structure Analysis

  • Synthesis and Structural Analysis : The compound's structural characteristics, including its crystal structure and chiral properties, have been studied. For example, Wen (2002) analyzed a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing details about its crystal structure and conformation (W. Wen, 2002).

2. Synthesis and Chemical Properties

  • Synthetic Approaches : The compound is a core component of various natural and synthetic products with significant biological activities. Sinibaldi and Canet (2008) discussed the synthetic approaches to spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane (M. Sinibaldi & I. Canet, 2008).
  • Novel Synthesis Techniques : Ogurtsov and Rakitin (2020) developed a new synthesis method for 8-oxa-2-azaspiro[4.5]decane, a structurally similar compound, which could have implications for producing biologically active compounds (V. A. Ogurtsov & O. Rakitin, 2020).

3. Potential Biological Activities

  • Anticonvulsant Activity : Obniska, Kamiński, and Tatarczyńska (2006) evaluated derivatives of 2-azaspiro[4.5]decane for their anticonvulsant properties, indicating a potential area of pharmacological interest (J. Obniska, K. Kamiński & E. Tatarczyńska, 2006).
  • Antiviral Activity : Apaydın, Cesur, Stevaert, Naesens, and Cesur (2019) synthesized derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones and found them effective against human coronavirus, highlighting the potential for antiviral drug development (Çağla Begüm Apaydın et al., 2019).

4. Pharmaceutical Studies

  • Muscarinic Agonists : Wanibuchi, Konishi, Harada, Terai, Hidaka, Tamura, Tsukamoto, and Usuda (1990) investigated the pharmacological profiles of 1-oxa-8-azaspiro[4.5]decane derivatives as novel muscarinic agonists, offering insights into their potential therapeutic applications (F. Wanibuchi et al., 1990).

Mechanism of Action

While the specific mechanism of action for 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is not mentioned, it’s worth noting that a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been evaluated as selective σ1 receptor ligands .

Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Future Directions

The compound and its derivatives have shown potential in the field of radiopharmaceuticals . Further structural modifications could lead to the development of potential brain imaging agents for σ1 receptors .

properties

IUPAC Name

3-benzyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-4-13(5-3-1)10-14-11-15(17-12-14)6-8-16-9-7-15;/h1-5,14,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYCTVCNBHHPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride

CAS RN

1261079-67-7
Record name 1-Oxa-8-azaspiro[4.5]decane, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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